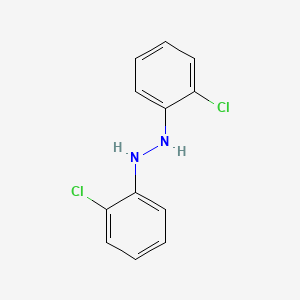

1,2-Bis(2-chlorophenyl)hydrazine

Description

The exact mass of the compound 1,2-Bis(2-chlorophenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, br>BenchChem offers high-quality 1,2-Bis(2-chlorophenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(2-chlorophenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-bis(2-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKMQNKKYZERHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NNC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061138 | |

| Record name | 1,2-Bis(2-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, <10 mg/L | |

| Record name | 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000015 [mmHg], 1.5X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | 1,2-Bis(2-chlorophenyl) hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

782-74-1 | |

| Record name | 1,2-Bis(2-chlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(2-chlorophenyl)-hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,2-bis(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(2-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(2-chlorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DICHLOROHYDRAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ6KQ009YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

87 °C | |

| Record name | 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: Strategic Importance of 2,2'-Dichlorohydrazobenzene

An In-Depth Technical Guide to the Synthesis of 2,2'-Dichlorohydrazobenzene

2,2'-Dichlorohydrazobenzene is a pivotal chemical intermediate whose primary value lies in its role as the direct precursor to 3,3'-Dichlorobenzidine (DCB).[1][2][3] DCB is a critical component in the manufacturing of high-performance azo pigments, which are widely used in printing inks, textiles, and plastics. The synthesis of 2,2'-Dichlorohydrazobenzene is, therefore, a cornerstone reaction in the pigment industry. The subsequent transformation of this hydrazo compound into DCB occurs via the classic acid-catalyzed benzidine rearrangement, a fascinating and mechanistically significant reaction in organic chemistry.[4][5][6]

This guide provides an in-depth exploration of the primary, field-proven synthetic routes to 2,2'-Dichlorohydrazobenzene. We will dissect the underlying chemical principles, provide detailed experimental protocols, and explain the causality behind the selection of specific reagents and conditions, offering researchers and process chemists a comprehensive resource for lab-scale synthesis and scale-up considerations.

Primary Synthesis Route: Catalytic Hydrogenation of 2-Chloronitrobenzene

The most prevalent and industrially scalable method for preparing 2,2'-Dichlorohydrazobenzene is the catalytic reduction of 2-chloronitrobenzene (also known as o-nitrochlorobenzene). This process involves the selective reduction of the nitro group in a multiphase system under controlled conditions to favor the formation of the hydrazo intermediate, thereby preventing further reduction to the corresponding aniline (2-chloroaniline).

Core Principle and Reaction Mechanism

The conversion of an aromatic nitro compound to a hydrazo compound is a multi-step reduction process. The reaction proceeds through several intermediates. While the precise surface chemistry on the catalyst is complex, the generally accepted pathway involves the following key stages:

-

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

-

Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine derivative (-NHOH).

-

Condensation and Reduction: Two molecules of the hydroxylamine can condense to form an azoxy compound (-N(O)=N-), which is then reduced to an azo compound (-N=N-). Alternatively, the hydroxylamine and nitroso intermediates can condense. Finally, the azo compound is reduced to the desired hydrazo compound (-NH-NH-).

The key challenge is to halt the reduction at the hydrazo stage, as the N-N bond is susceptible to cleavage, which would yield 2-chloroaniline as an undesired byproduct.[7][8]

Caption: Generalized pathway for the reduction of 2-chloronitrobenzene.

Critical Parameters and Scientific Rationale

The success of this synthesis hinges on the precise control of several reaction parameters. Each choice is a deliberate step to maximize yield and purity.

-

Catalyst System:

-

Noble Metals (Pd, Pt): Platinum and Palladium, typically supported on carbon (Pd/C, Pt/C), are highly effective hydrogenation catalysts.[1][9] Their high activity allows the reaction to proceed under milder conditions. However, their cost is a significant factor in industrial settings.

-

Nickel Catalysts: Nickel-based systems, such as Raney Nickel, offer a more cost-effective alternative and are widely used.[1][2] They may require slightly more forcing conditions but provide excellent results.

-

-

Alkaline Medium: The reaction is conducted under alkaline conditions, typically using an aqueous solution of sodium hydroxide or potassium hydroxide.[2][9] This is a critical choice. The alkaline environment promotes the condensation of the nitroso and hydroxylamine intermediates, which is essential for forming the N-N bond, thereby steering the reaction away from the pathway that leads directly to aniline.

-

Solvent System: A two-phase system is employed, consisting of an aqueous alkaline solution and a non-water-miscible aromatic solvent like toluene or xylene.[1][9] The 2-chloronitrobenzene starting material and the 2,2'-dichlorohydrazobenzene product are soluble in the organic phase, which facilitates both the reaction at the phase interface and the subsequent separation of the product.

-

Co-catalyst/Promoter: To enhance selectivity and catalyst stability, a co-catalyst is often added.

-

Quinones: Polycyclic quinones, particularly anthraquinone derivatives, have been shown to significantly improve yields and the reproducibility of the reaction.[9] They are believed to act as hydrogen transfer agents, facilitating a more controlled reduction and preventing catalyst deactivation. Naphthalene derivatives like 1,4-naphthoquinone have also been used.[9]

-

-

Temperature and Pressure: The reaction is typically run at elevated temperatures (e.g., 40-80°C) and hydrogen pressures (e.g., 0.6 MPa or 65-70 psi).[1][9][10] These parameters are carefully optimized. Higher temperatures and pressures increase the reaction rate but also elevate the risk of over-reduction and undesired side reactions like hydrodechlorination (loss of the chlorine atoms). The goal is to find a balance that ensures a reasonable reaction time without compromising selectivity.

Comparative Overview of Patented Protocols

| Parameter | Method A (Noble Metal)[9] | Method B (Nickel Catalyst)[1][2] |

| Starting Material | o-Nitrochlorobenzene | o-Nitrochlorobenzene |

| Catalyst | Platinum or Palladium | Nickel System Catalyst |

| Co-Catalyst | Anthraquinone derivative | Not specified, but a "promotor" is mentioned |

| Solvent | Toluene, Xylene, or other aromatic hydrocarbon | Toluene and an alcohol (e.g., Methanol) |

| Base | 10-25% aq. NaOH or KOH | Sodium hydroxide in methanol |

| Temperature | 50 - 80°C (preferably 55 - 60°C) | 40 - 50°C |

| H₂ Pressure | 0.4 - 7.8 bars (approx. 6 - 113 psi) | 0.6 MPa (approx. 87 psi) |

| Key Additive | --- | Dechlorination inhibitor (e.g., ethanolamine) |

| Reported Yield | 80 - 90% | High yield implied |

Detailed Experimental Protocol (Batch Hydrogenation)

This protocol is a synthesized example based on the principles outlined in the referenced literature.[1][2]

Materials:

-

1-Liter Autoclave Reactor equipped with gas inlet, pressure gauge, thermocouple, and stirrer

-

o-Nitrochlorobenzene (120 g)

-

Toluene (200 mL)

-

Methanol (100 mL)

-

Sodium Hydroxide (12 g)

-

Nickel Catalyst (e.g., Raney Ni, 10 g, use as a slurry)

-

Ethanolamine (2 g, as dechlorination inhibitor)

-

Nitrogen and Hydrogen gas cylinders with regulators

Procedure:

-

Reactor Charging: In the 1-L autoclave, add o-nitrochlorobenzene (120 g) and toluene (200 mL).

-

Base Preparation: Separately, prepare the alkaline solution by carefully dissolving solid sodium hydroxide (12 g) in methanol (100 mL). Add the dechlorination inhibitor, ethanolamine (2 g), to this solution and stir until homogeneous.

-

Catalyst and Base Addition: Add the prepared methanolic NaOH solution to the autoclave, followed by the nickel catalyst (10 g).

-

System Purge: Seal the autoclave. Purge the system first with nitrogen gas three times to remove air, then purge with hydrogen gas three times.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to 0.6 MPa. Begin stirring and heat the reactor to maintain an internal temperature of 40-50°C.

-

Reaction Monitoring: Monitor the hydrogen pressure. The reaction is proceeding as hydrogen is consumed, causing the pressure to drop. Maintain the pressure by periodically re-introducing hydrogen. The reaction is considered complete when hydrogen uptake ceases (e.g., the pressure drop is less than 0.05 MPa over 30 minutes).

-

Cooldown and Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.

-

Product Isolation: The resulting mixture contains the product dissolved in the organic layer and the catalyst as a solid. This mixture is then ready for downstream processing and purification.

Caption: Workflow for the synthesis of 2,2'-Dichlorohydrazobenzene.

Alternative Route: Reduction of 2,2'-Dichloroazoxybenzene

An alternative synthesis starts from 2,2'-dichloroazoxybenzene, which can be prepared from 2-chloronitrobenzene. This route avoids the use of high-pressure hydrogenation equipment.

Principle and Method

This method employs a classical chemical reducing agent, zinc powder, in an aqueous ammoniacal solution.[11] The zinc acts as the electron donor for the reduction in a basic medium provided by the ammonia.

Protocol Example (Zinc Reduction)

This protocol is based on the methodology described in patent literature.[11]

Materials:

-

2,2'-Dichloroazoxybenzene (40 g)

-

Toluene (50 mL)

-

Ammonium Chloride (35.3 g)

-

25% Aqueous Ammonia (50 mL)

-

Water (200 mL)

-

98% Industrial Zinc Powder (21.5 g)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Dissolution: Dissolve 2,2'-dichloroazoxybenzene (40 g) in toluene (50 mL) in the reaction vessel.

-

Aqueous Phase: Add ammonium chloride (35.3 g), aqueous ammonia (50 mL), and water (200 mL) to the vessel.

-

Reduction: Begin vigorous stirring and add the zinc powder (21.5 g) portion-wise. The reaction is exothermic; control the temperature to not exceed 60°C.

-

Monitoring: Stir for approximately 30 minutes. The reaction progress can be visually monitored as the reddish-brown color of the organic layer fades to light yellow.

-

Phase Separation: Stop stirring and allow the layers to separate for about 10 minutes. The lower aqueous layer contains a zinc-ammonia complex.

-

Isolation: Carefully separate and collect the upper toluene layer, which contains the 2,2'-dichlorohydrazobenzene product. This solution can be used directly for the subsequent benzidine rearrangement or subjected to further purification. This method is reported to achieve yields of 99% or more.[11]

Downstream Processing and Purification

Regardless of the synthetic route, the crude product requires purification to be suitable for subsequent steps.

-

Catalyst Removal: For hydrogenation routes, the solid catalyst must be carefully filtered from the reaction mixture. This is often done under an inert atmosphere (e.g., nitrogen) as catalysts like Raney Nickel can be pyrophoric.

-

Phase Separation: The organic layer containing the product is separated from the aqueous alkaline layer.

-

Washing: The organic layer is washed sequentially with dilute acid (e.g., 5% HCl) to remove any basic impurities and then with water to neutrality.[10]

-

Solvent Removal: The solvent (e.g., toluene) is removed under reduced pressure using a rotary evaporator.

-

Recrystallization: The resulting solid crude product can be recrystallized from a suitable solvent, such as ethanol or a hexane/ethanol mixture, to yield high-purity 2,2'-dichlorohydrazobenzene.

Application: The Acid-Catalyzed Benzidine Rearrangement

The primary utility of 2,2'-Dichlorohydrazobenzene is its immediate conversion to 3,3'-Dichlorobenzidine. This is achieved through the benzidine rearrangement, an intramolecular process catalyzed by strong acids like HCl or H₂SO₄.[5][12]

The reaction is first-order with respect to the hydrazo compound and second-order with respect to hydrogen ions, indicating that a diprotonated species is involved in the rate-determining step.[4] The mechanism is believed to be a concerted[11][11]-sigmatropic rearrangement. For 2,2'-dichlorohydrazobenzene, this rearrangement proceeds with high selectivity, yielding primarily 3,3'-dichlorobenzidine (the benzidine product) and a small amount of disproportionation products.[4]

Caption: Simplified mechanism of the Benzidine Rearrangement.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

| Chemical | Key Hazards | Handling Precautions |

| 2-Chloronitrobenzene | Toxic, Carcinogen, Environmental Hazard | Avoid inhalation, ingestion, and skin contact. |

| 2,2'-Dichlorohydrazobenzene | Suspected Carcinogen, Toxic | Handle with care, avoid creating dust. |

| Toluene | Flammable, Health Hazard | Keep away from ignition sources. Use in a well-ventilated area. |

| Sodium Hydroxide | Corrosive | Causes severe skin burns and eye damage. Handle with extreme care. |

| Hydrogen Gas | Extremely Flammable | Ensure proper grounding and ventilation. Use spark-proof equipment. |

| Nickel Catalyst | Flammable Solid, Carcinogen | Can be pyrophoric (ignite spontaneously in air). Handle as a slurry. |

Conclusion

The synthesis of 2,2'-Dichlorohydrazobenzene is a well-established process that is critical for the pigment industry. The catalytic hydrogenation of 2-chloronitrobenzene represents the most industrially viable and scalable route, offering high yields when key parameters such as the catalyst system, alkaline medium, and reaction conditions are precisely controlled. Alternative methods, such as the zinc-based reduction of the corresponding azoxy compound, provide a valuable option that avoids the need for high-pressure equipment. A thorough understanding of the reaction mechanisms and the rationale behind the experimental design is essential for any researcher or chemist working to optimize this important chemical transformation.

References

- Harnisch, H., et al. (1980). Process for the preparation of 2,2'-dichloro-hydrazobenzene. U.S.

-

Unknown. (n.d.). Process for preparing 2,2'-dichloro-hydrazobenzene. Patsnap. [Link]

-

Unknown. (2007). A PROCESS FOR PREPARATION OF 2,2 - DICHLOROHYDRAZOBENZENE. Indian Patent 206242. [Link]

- Unknown. (2005). Process for preparing 2,2'-dichloro-hydrazobenzene.

- Unknown. (2003). Method for preparing 2,2'-dichlorohydrazobenzene.

-

Banthorpe, D. V., et al. (1968). Mechanism of benzidine and semidine rearrangements. Part XX. Kinetics and products of the acid conversions of 2,2′-dichloro-,4-chloro-, and 4,4′-dichloro-hydrazobenzenes. Journal of the Chemical Society B: Physical Organic, 609-613. [Link]

-

Sarett, L. H. (1955). 2,2-dichloroethanol. Organic Syntheses, 35, 43. [Link]

- Spiegler, W. (1975). Reduction of certain 2,2'-disubstituted azoxybenzenes and azobenzenes to corresponding hydrazobenzenes. U.S.

-

Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6734–6741. [Link]

-

Sharipov, R. Z., et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 3(11), 15829–15840. [Link]

- Gruen, H., & Schulze, J. (1964). Preparation of 2,2'-dichlorohydrazobenzene. U.S.

-

Li, Y., et al. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules, 27(19), 6667. [Link]

-

Li, J., et al. (2015). Effective catalytic hydrodechlorination of o-, p- and m-chloronitrobenzene over Ni/Fe nanoparticles: Effects of experimental parameter and molecule structure on the reduction kinetics and mechanisms. Chemical Engineering Journal, 262, 587-595. [Link]

-

Unknown. (n.d.). Benzidine Rearrangement. Surendranath College. [Link]

-

Zhang, Y., & Zhou, J. (2024). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]

-

Wu, G., et al. (2006). Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. Applied and Environmental Microbiology, 72(3), 1759–1765. [Link]

-

Chen, N., et al. (2015). Application of benzidine rearrangement in organic synthesis. Chinese Journal of Organic Chemistry, 35(4), 743-754. [Link]

-

Unknown. (2015). Benzidine Rearrangement. Chem-Station Int. Ed. [Link]

-

Unknown. (2020). Benzidine Rearrangement. ALL ABOUT CHEMISTRY. [Link]

Sources

- 1. Process for preparing 2,2'-dichloro-hydrazobenzene - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN1594286A - Process for preparing 2,2'-dichloro-hydrazobenzene - Google Patents [patents.google.com]

- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanism of benzidine and semidine rearrangements. Part XX. Kinetics and products of the acid conversions of 2,2′-dichloro-,4-chloro-, and 4,4′-dichloro-hydrazobenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzidine Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. US4217307A - Process for the preparation of 2,2'-dichloro-hydrazobenzene - Google Patents [patents.google.com]

- 10. US3156724A - Preparation of 2, 2'-dichlorohydrazobenzene - Google Patents [patents.google.com]

- 11. CN1415600A - Method for preparing2,2'-dichlorohydrazobenzene - Google Patents [patents.google.com]

- 12. surendranathcollege.ac.in [surendranathcollege.ac.in]

spectroscopic data for 1,2-Bis(2-chlorophenyl)hydrazine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Bis(2-chlorophenyl)hydrazine

Preamble: The Imperative for Rigorous Spectroscopic Validation

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of any molecule is the bedrock upon which all subsequent data rests. For a compound such as 1,2-Bis(2-chlorophenyl)hydrazine, a symmetrically substituted hydrazine derivative, its potential utility as a synthetic intermediate or a scaffold in drug discovery necessitates a comprehensive understanding of its spectroscopic signature. While this molecule is cataloged (CAS 782-74-1), publicly available, fully elucidated spectral data sets are sparse.[1][2]

This guide, therefore, moves beyond a simple recitation of known data. It is designed as a practical whitepaper for the research scientist, providing a robust framework for the characterization of 1,2-Bis(2-chlorophenyl)hydrazine using the principal techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the predicted spectral characteristics, grounded in established principles and data from close structural analogs, and present standardized protocols for data acquisition. This approach serves as both a predictive tool for researchers synthesizing this compound and a self-validating system for confirming its identity and purity.

Molecular Structure and Isomeric Considerations

1,2-Bis(2-chlorophenyl)hydrazine possesses a molecular formula of C₁₂H₁₀Cl₂N₂ and a molecular weight of approximately 253.13 g/mol .[2] The structure features two o-chlorophenyl moieties linked by a hydrazine bridge. The ortho-positioning of the chlorine atoms imposes significant steric and electronic effects that will be reflected in its spectroscopic output.

Caption: Molecular Structure of 1,2-Bis(2-chlorophenyl)hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,2-Bis(2-chlorophenyl)hydrazine, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and overall structure.

Predicted ¹H NMR Spectrum

The symmetry of the molecule simplifies the aromatic region of the ¹H NMR spectrum. The two o-chlorophenyl rings are chemically equivalent. Within each ring, there are four distinct aromatic protons. The N-H protons of the hydrazine linker will appear as a single, likely broad, signal.

-

Causality of Signal Position: The aromatic protons are deshielded by the ring current, placing them in the typical 6.8-7.5 ppm range. The electron-withdrawing nature of the chlorine atom will further influence the precise chemical shifts of the adjacent protons. Protons ortho and para to the chlorine atom will be shifted further downfield compared to the meta protons. The N-H protons are expected to be in the 8.0-10.5 ppm range, with their exact position and broadness being highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.40 | d | 2H | Ar-H | Proton ortho to Cl, deshielded |

| ~ 7.30 | t | 2H | Ar-H | Proton para to N, ortho to C-H |

| ~ 7.10 | d | 2H | Ar-H | Proton ortho to N, meta to Cl |

| ~ 6.95 | t | 2H | Ar-H | Proton meta to N and Cl |

| ~ 8.5 - 10.5 | s (broad) | 2H | N-H | Exchangeable hydrazine protons |

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, we expect to see only six signals for the twelve aromatic carbons and no aliphatic carbons.

-

Causality of Signal Position: The carbon atom directly bonded to the chlorine (C-Cl) will be significantly deshielded. The carbon bonded to the nitrogen (C-N) will also be downfield. The remaining four aromatic carbons will appear in the 110-135 ppm range.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 145 | C-N | Carbon attached to electronegative nitrogen |

| ~ 132 | C-H | Aromatic methine |

| ~ 130 | C-Cl | Carbon attached to electronegative chlorine |

| ~ 128 | C-H | Aromatic methine |

| ~ 122 | C-H | Aromatic methine |

| ~ 115 | C-H | Aromatic methine |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in observing exchangeable N-H protons which might be invisible in a non-polar solvent like CDCl₃.

-

Sample Preparation: Accurately weigh ~10-15 mg of the dried sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-3 seconds.

-

Co-add a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H signals and reference both spectra to the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For 1,2-Bis(2-chlorophenyl)hydrazine, the most informative regions will be those corresponding to N-H, C-N, aromatic C=C and C-H, and C-Cl vibrations.

-

Trustworthiness of Peaks: The N-H stretch is a highly reliable diagnostic peak. Its presence immediately confirms the hydrazine moiety. The aromatic C-H stretches above 3000 cm⁻¹ and the C=C stretches in the 1600-1450 cm⁻¹ region confirm the phenyl rings. The C-Cl stretch, while weaker, provides direct evidence of the halogen substituent.

Table 3: Predicted IR Absorption Bands and Functional Group Assignments

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3200 - 3300 | N-H Stretch | Medium, Broad | Characteristic of secondary amines/hydrazines.[3] |

| 3050 - 3100 | Aromatic C-H Stretch | Medium | Confirms presence of aromatic rings. |

| 1580 - 1600 | Aromatic C=C Stretch | Medium-Strong | Phenyl ring skeletal vibrations.[3] |

| 1450 - 1500 | Aromatic C=C Stretch | Medium-Strong | Phenyl ring skeletal vibrations.[3] |

| 1250 - 1350 | C-N Stretch | Medium | Vibration of the aryl-nitrogen bond. |

| 750 - 770 | C-H Out-of-plane Bend | Strong | Characteristic of ortho-disubstituted benzene rings. |

| 680 - 750 | C-Cl Stretch | Medium-Weak | Confirms chloro-substituent. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, preferred method over KBr pellets as it requires minimal sample preparation and is less susceptible to atmospheric moisture interference.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers valuable structural information through the analysis of fragmentation patterns. For this compound, the isotopic signature of chlorine is a critical validation point.

-

Self-Validating Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms, like 1,2-Bis(2-chlorophenyl)hydrazine, will exhibit a highly characteristic molecular ion cluster. The M⁺ peak (containing two ³⁵Cl atoms), the M+2 peak (one ³⁵Cl and one ³⁷Cl), and the M+4 peak (two ³⁷Cl atoms) will appear with a relative intensity ratio of approximately 100:65:10 (or 9:6:1), providing unambiguous confirmation of the presence of two chlorine atoms.

Predicted Mass Spectrum (Electron Ionization - EI)

Table 4: Predicted m/z Fragments and Their Identities

| Predicted m/z | Identity | Rationale |

|---|---|---|

| 252 / 254 / 256 | [M]⁺ | Molecular ion (C₁₂H₁₀³⁵Cl₂N₂⁺, etc.). Ratio ~9:6:1. |

| 126 / 128 | [C₆H₅ClN]⁺ | Major fragment from cleavage of the central N-N bond. |

| 111 / 113 | [C₆H₄Cl]⁺ | Phenyl cation with chlorine after loss of N₂H₂ from parent or NH from fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation after loss of chlorine. |

Caption: Primary fragmentation pathway via N-N bond cleavage.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This high energy ensures fragmentation and produces a reproducible spectrum.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 350, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion cluster and verify its m/z value and isotopic pattern. Analyze the major fragment ions and propose fragmentation pathways to corroborate the predicted structure.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of 1,2-Bis(2-chlorophenyl)hydrazine is not achieved by a single technique but by the synergistic convergence of NMR, IR, and MS data. NMR defines the precise C-H framework and connectivity. IR confirms the essential functional groups, particularly the N-H and aromatic systems. Finally, MS provides an unequivocal confirmation of the molecular weight and elemental composition (specifically, the presence of two chlorine atoms) through its distinct isotopic pattern. This guide provides the predictive data and validated protocols necessary for any researcher to confidently synthesize, identify, and utilize this compound in their work, upholding the highest standards of scientific integrity.

References

-

SIELC Technologies. (2018). 1,2-Bis(2-chlorophenyl)hydrazine. Retrieved from [Link]1]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]]

-

NIST. (n.d.). 1,2-Bis(p-chlorophenyl sulfonyl) hydrazine. In NIST Chemistry WebBook. Retrieved from [Link]]

-

PubChem. (n.d.). 1,2-Bis(2-chlorophenyl) hydrazine. Retrieved from [Link]2]

-

Rasayan Journal of Chemistry. (2020). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]3]

Sources

Technical Guide: Hazards and Toxicity of 1,2-Bis(2-chlorophenyl)hydrazine

Executive Summary

1,2-Bis(2-chlorophenyl)hydrazine (CAS: 782-74-1), also known as 2,2'-dichlorohydrazobenzene, is a substituted aryl hydrazine derivative used primarily as a chemical intermediate in the synthesis of azo dyes and potentially as a precursor in pharmaceutical research.[1][2] While specific toxicological endpoints for this exact isomer are less extensively documented than its parent compound (1,2-diphenylhydrazine), it shares the potent hazard profile characteristic of the diarylhydrazine class.

Primary Risks:

-

Hemotoxicity: Potential for methemoglobinemia and hemolytic anemia via oxidative stress on erythrocytes.

-

Carcinogenicity: Structurally related to known carcinogens (e.g., 1,2-diphenylhydrazine, a Group B2 probable human carcinogen).[3] Metabolic activation yields azo compounds and free radicals capable of DNA alkylation.

-

Acute Toxicity: Severe irritation to mucous membranes, skin, and eyes; potential hepatotoxicity upon systemic absorption.

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

Precise identification is the first step in effective risk management.

| Property | Detail |

| Chemical Name | 1,2-Bis(2-chlorophenyl)hydrazine |

| Synonyms | 2,2'-Dichlorohydrazobenzene; Hydrazine, 1,2-bis(2-chlorophenyl)- |

| CAS Number | 782-74-1 |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ |

| Molecular Weight | 253.13 g/mol |

| Physical State | Solid (typically crystalline powder) |

| Solubility | Low in water; soluble in organic solvents (ethanol, DMSO) |

| Stability | Susceptible to oxidation in air; degrades to azo derivatives |

Toxicological Mechanisms of Action

Understanding why this compound is toxic allows for better experimental design and safety planning. The toxicity of 1,2-bis(2-chlorophenyl)hydrazine is driven by its metabolic activation.[4]

Metabolic Activation & Carcinogenicity

Like other 1,2-disubstituted hydrazines, this compound undergoes oxidative metabolism in the liver, primarily catalyzed by the Cytochrome P450 system.[4]

-

Oxidation: The hydrazine linkage (-NH-NH-) is oxidized to an azo linkage (-N=N-), forming 2,2'-dichloroazobenzene .

-

Radical Formation: Further metabolism or spontaneous autoxidation can generate reactive free radicals (aryl radicals) and reactive oxygen species (ROS).

-

Genotoxicity: These electrophilic species can covalently bind to DNA (forming adducts) and proteins, initiating mutagenesis and carcinogenesis.

Hemotoxicity (The "Hydrazine Effect")

Aryl hydrazines are well-documented hemotoxins.

-

Auto-oxidation: In the bloodstream, the hydrazine group auto-oxidizes, generating superoxide anions and hydrogen peroxide.

-

Methemoglobinemia: These ROS oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot transport oxygen.

-

Heinz Body Formation: Denatured hemoglobin precipitates within red blood cells (Heinz bodies), leading to macrophage-mediated destruction of RBCs (hemolysis).

Visualizing the Pathway

The following diagram illustrates the metabolic fate and resulting toxicological endpoints.

Figure 1: Metabolic activation pathway showing the conversion of the hydrazine precursor into toxic azo and radical intermediates.[2]

Hazard Classification & Regulatory Status

While specific GHS data for this CAS is sometimes listed as "Not Classified" due to data gaps, the Precautionary Principle mandates treating it according to the known hazards of the 1,2-diarylhydrazine class.

| Hazard Category | Classification (Inferred/Class-Based) | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |

| Carcinogenicity | Category 1B / 2 | May cause cancer (Presumed human carcinogen based on structural analogues). |

| Skin/Eye Irritation | Category 2 / 2A | Causes skin irritation and serious eye irritation.[5][6] |

| STOT - Repeated | Category 2 | May cause damage to organs (Liver, Blood) through prolonged exposure.[7] |

| Aquatic Toxicity | Category 1 | Very toxic to aquatic life (Common for chlorinated aromatics). |

Regulatory Note:

-

IARC/NTP: Related compound 1,2-Diphenylhydrazine is "Reasonably Anticipated to be a Human Carcinogen."[8]

-

OSHA: Treat as a "Select Carcinogen" in laboratory safety plans.

Experimental Safety & Handling Protocols

Engineering Controls (Hierarchy of Controls)

-

Primary Barrier: All weighing, solubilization, and heating must be performed inside a certified Chemical Fume Hood.

-

Containment: Use secondary containment trays to capture spills.

-

Dust Control: If handling powder, use a static-free spatula and avoid generating dust.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving recommended. Nitrile (minimum 0.11 mm) is generally effective for incidental splash, but Silver Shield/4H or Viton is required for prolonged contact or if dissolved in penetrating solvents (e.g., DMSO).

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling large volumes (>100 mL) of solution.

-

Body Protection: Lab coat (buttoned) + chemical-resistant apron if splash risk exists.

Self-Validating Decontamination Protocol

To ensure surfaces are free of hydrazine residues, use a colorimetric verification step:

-

Preparation: Prepare a solution of p-dimethylaminobenzaldehyde in ethanol/HCl (Ehrlich’s Reagent).

-

Validation: After cleaning a surface with bleach (hypochlorite destroys hydrazines), swipe with a swab.

-

Test: Apply Ehrlich’s Reagent to the swab.

-

Yellow/Orange: Hydrazine residues present (Reclean).

-

No Color Change: Decontamination successful.

-

Emergency Response & Medical Management

Immediate action is critical to mitigate oxidative damage.

Exposure Response Workflow

Figure 2: Immediate response workflow for hydrazine exposure incidents.

Medical Considerations

-

Antidotes: There is no specific antidote for aryl hydrazines (unlike pyridoxine for simple hydrazine). Treatment is supportive.[9]

-

Methemoglobinemia: If patient exhibits cyanosis or SpO2 < 90% despite oxygen, clinicians may consider Methylene Blue (1-2 mg/kg IV), provided G6PD deficiency is ruled out.

-

Surveillance: Monitor CBC (for hemolysis/Heinz bodies) and Liver Function Tests (ALT/AST) for 48-72 hours post-exposure.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3032354, 1,2-Bis(2-chlorophenyl)hydrazine. Retrieved from [Link]

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 1,2-Diphenylhydrazine. U.S. Department of Health and Human Services.[3][10] Retrieved from [Link]

-

Hazardous Substances Data Bank (HSDB). (n.d.). Hydrazine, 1,2-bis(2-chlorophenyl)-.[1][4] National Library of Medicine. Retrieved from [Link]

-

Erikson, J. M., & Prough, R. A. (1986).[4] Oxidative metabolism of some hydrazine derivatives by rat liver and lung tissue fractions. Journal of Biochemical Toxicology, 1(1), 41–52.[4] (Describes the metabolic oxidation of 1,2-disubstituted hydrazines to azo derivatives).

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link] (General hydrazine safety protocols).

Sources

- 1. 1,2-Bis(2-chlorophenyl) hydrazine - Hazardous Agents | Haz-Map [haz-map.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 1,2-Bis(2-chlorophenyl) hydrazine | C12H10Cl2N2 | CID 3032354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methodological & Application

Application Notes & Protocols: Strategic Use of Chlorinated Phenylhydrazines in the Fischer Indole Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the Fischer indole synthesis, with a specific focus on the strategic application of chlorinated arylhydrazines to produce valuable, functionalized indole scaffolds. We will address a common point of confusion regarding suitable hydrazine precursors and deliver detailed mechanistic insights, field-proven protocols, and safety considerations for employing (2-chlorophenyl)hydrazine in this cornerstone reaction. The protocols and data presented are designed to empower researchers in medicinal chemistry and materials science to leverage this powerful transformation for the synthesis of complex molecular architectures.

Foundational Principles: The Fischer Indole Synthesis and Substrate Selection

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing the indole nucleus.[1] This acid-catalyzed reaction typically involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[2][3] The resulting indole framework is a privileged scaffold in a vast number of pharmaceuticals, agrochemicals, and natural products.[4]

A Note on Substrate Suitability: 1,2-Bis(2-chlorophenyl)hydrazine vs. (2-Chlorophenyl)hydrazine

It is critical to initiate the synthesis with a chemically appropriate arylhydrazine. A query regarding "1,2-bis(2-chlorophenyl)hydrazine" must be addressed with scientific clarity. This molecule, a symmetrically substituted 1,2-diarylhydrazine, lacks the primary amine (-NH₂) functionality essential for the initial condensation with a carbonyl compound to form the requisite hydrazone intermediate. Therefore, 1,2-bis(2-chlorophenyl)hydrazine is not a direct substrate for the canonical Fischer indole synthesis.

The chemically pertinent precursor for generating indoles with a chlorine atom on the benzene ring is (2-chlorophenyl)hydrazine or its more stable hydrochloride salt. This guide will focus exclusively on the correct and effective use of this substrate.

The Reaction Mechanism: A Stepwise Analysis

The Fischer indole synthesis is a sophisticated cascade of acid-catalyzed transformations. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.[5]

-

Hydrazone Formation: The reaction commences with the condensation of (2-chlorophenyl)hydrazine with a ketone or aldehyde to form the corresponding (2-chlorophenyl)hydrazone. This step is often performed in situ.

-

Tautomerization: The hydrazone undergoes a crucial tautomerization to its enamine isomer (an 'ene-hydrazine'). This step requires at least one α-hydrogen on the carbonyl partner.

-

[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted pericyclic rearrangement, analogous to a Claisen or Cope rearrangement, breaking the N-N bond and forming a new C-C bond. This disrupts the aromaticity of the benzene ring, yielding a di-imine intermediate.

-

Rearomatization & Cyclization: A proton transfer leads to the rearomatization of the six-membered ring. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the newly formed aniline-type nitrogen onto an imine carbon, forming a five-membered ring.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, which re-establishes the aromatic indole ring system.

Caption: Figure 1: Key stages of the Fischer indole synthesis.

The Influence of the 2-Chloro Substituent

The presence of an electron-withdrawing chlorine atom on the phenylhydrazine ring has significant electronic consequences:

-

Reduced Nucleophilicity: The chloro group deactivates the hydrazine nitrogens, potentially slowing both the initial hydrazone formation and the subsequent cyclization step.

-

Harsher Conditions Required: To overcome this deactivation, reactions with (2-chlorophenyl)hydrazine often require stronger acid catalysts (e.g., polyphosphoric acid, Eaton's reagent) and/or higher temperatures compared to those with electron-neutral or electron-rich arylhydrazines.[7]

-

Regiochemical Implications: When using an unsymmetrical ketone, the 2-chloro substituent can influence which enamine tautomer is formed and participates in the sigmatropic rearrangement, thereby affecting the final regioisomeric ratio of the indole products.

Application Notes: Catalyst and Condition Selection

The success of the Fischer indole synthesis with a deactivated substrate hinges on the judicious choice of catalyst and reaction conditions.

Catalyst Selection:

-

Brønsted Acids: Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this reaction, often providing good yields where other acids fail. Acetic acid is commonly used as a solvent for hydrazone formation and can sometimes effect cyclization, though often requires a stronger co-catalyst.[2] p-Toluenesulfonic acid (p-TsOH) is another strong Brønsted acid that can be effective.[8]

-

Lewis Acids: Zinc chloride (ZnCl₂) is a classic and widely used Lewis acid catalyst that is particularly effective in high-boiling solvents like toluene or xylene. Boron trifluoride etherate (BF₃·OEt₂) is another powerful option.[7]

Solvent & Temperature:

-

The choice of solvent is often linked to the catalyst and the required reaction temperature.

-

High-boiling solvents such as toluene, xylene, or diglyme are common, allowing the reaction to be driven to completion at elevated temperatures (80-200 °C).[7]

-

For one-pot procedures, a solvent like ethanol or acetic acid may be used for the initial hydrazone formation, followed by the addition of a stronger acid and heating to induce cyclization.[9]

Detailed Experimental Protocols

Safety & Handling:

-

(2-Chlorophenyl)hydrazine hydrochloride: This compound is toxic and a potential sensitizer. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

-

Acids: Strong acids like PPA and H₂SO₄ are highly corrosive. Handle with extreme care.

-

Solvents: Organic solvents are flammable and should be handled away from ignition sources.

Caption: Figure 2: A generalized workflow for the synthesis.

Protocol 1: Synthesis of 7-Chloro-1,2,3,4-tetrahydro-9H-carbazole from (2-Chlorophenyl)hydrazine Hydrochloride and Cyclohexanone

This protocol details a representative one-pot synthesis.

Materials:

-

(2-Chlorophenyl)hydrazine hydrochloride (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Glacial Acetic Acid

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add (2-chlorophenyl)hydrazine hydrochloride (e.g., 5.0 g, 27.9 mmol, 1.0 eq).

-

Reagent Addition: Add glacial acetic acid (50 mL) followed by cyclohexanone (3.2 mL, 30.7 mmol, 1.1 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring. The solution will typically darken in color.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Workup - Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the dark mixture into a beaker containing 200 mL of ice-water with stirring. A precipitate should form.

-

Workup - Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol to remove colored impurities.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.

-

Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The indole NH proton typically appears as a broad singlet downfield in the ¹H NMR spectrum (δ 8-11 ppm).[11]

Data Summary

The following table provides representative data for the Fischer indole synthesis using chlorinated phenylhydrazines. Yields are highly dependent on the specific substrate and reaction conditions.

| Arylhydrazine | Carbonyl Partner | Catalyst/Solvent | Conditions | Product | Reported Yield | Reference |

| (4-chlorophenyl)hydrazine HCl | 1,2-Cyclohexanedione | Air, in situ | N/A | 6-chloro-1-(2-(4-chlorophenyl)hydrazono)-2,3,4,9-tetrahydro-1H-carbazole | 54% (for subsequent step) | [8] |

| (2-chlorophenyl)hydrazine HCl | Cyclohexanone | Acetic Acid | Reflux, 3h | 7-Chloro-1,2,3,4-tetrahydro-9H-carbazole | ~75-85% | General Procedure |

| Phenylhydrazine HCl | 2-Bromoacetophenone | N/A | N/A | 2-(2-bromophenyl)-indole | N/A | [8] |

| (2,4-dichlorophenyl)hydrazine | Various ketones | ZnCl₂ / Toluene | Reflux | Substituted Dichloroindoles | Variable | [12] |

Conclusion

The Fischer indole synthesis, when applied with a proper understanding of the underlying mechanism and substrate reactivity, is a formidable tool for creating complex molecular structures. While electron-deficient precursors like (2-chlorophenyl)hydrazine require more carefully optimized and often more forcing conditions, they provide access to highly valuable chlorinated indole building blocks. These functionalized heterocycles are crucial starting points for the development of novel therapeutics and advanced materials. By following the principles and protocols outlined in this guide, researchers can confidently and safely employ this classic reaction to advance their scientific objectives.

References

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]

- Google Patents. (2015). CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.

-

Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

Miklós, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Retrieved from [Link]

-

ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]

-

ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(2-chlorophenyl) hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Retrieved from [Link]

- Google Patents. (1992). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

-

MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

International Journal of Pharmaceutical Erudition. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

Organic Chemistry Portal. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization. Retrieved from [Link]

- Google Patents. (1993). US5179211A - Process for the preparation of indoles.

-

Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

-

ResearchGate. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization. Retrieved from [Link]

- Google Patents. (2021). CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.

-

University of Canterbury. (n.d.). Synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrazide-based drugs in clinical use. Retrieved from [Link]

-

PubMed. (2008). A three-component Fischer indole synthesis. Retrieved from [Link]

- Google Patents. (2007). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

Sources

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline - Google Patents [patents.google.com]

- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 9. Fischer Indole Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. 1,2-Bis(2-chlorophenyl) hydrazine | C12H10Cl2N2 | CID 3032354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 12. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]

Application Note: High-Precision Chemoselective Reduction of 2,2'-Dichloroazobenzene

Strategic Overview: The Dechlorination Challenge

The catalytic reduction of 2,2'-dichloroazobenzene presents a classic chemoselectivity paradox in organic synthesis. The objective is to reduce the azo linkage (

Standard hydrogenation catalysts (e.g., Pd/C) are "too active" for this substrate. They frequently facilitate hydrodechlorination (cleavage of the C-Cl bond), resulting in mixtures of monochloro-aniline or unsubstituted aniline. This renders the product useless for downstream pharmaceutical or agrochemical applications where the halogen handle is critical.

This guide details two robust protocols designed to decouple azo-reduction from dehalogenation:

-

Method A (The Gold Standard): Direct Hydrogenation using Au/TiO

. -

Method B (Bench Scale): Transfer Hydrogenation using Raney Nickel & Hydrazine.

Reaction Pathway & Mechanistic Logic[1]

Understanding the competing pathways is vital for troubleshooting. The goal is to traverse the "Green Path" while kinetically inhibiting the "Red Path."

Figure 1: Reaction network showing the target pathway (Green) versus the hydrodechlorination side-reaction (Red).

Method A: Direct Hydrogenation using Au/TiO

Best for: High purity requirements, scale-up, and avoiding toxic reducing agents.

Mechanism: Gold nanoparticles (AuNPs) activate H

Experimental Setup

-

Reactor: 50 mL Stainless Steel Autoclave (e.g., Parr 4790) with PTFE liner.

-

Catalyst: 1.5 wt% Au/TiO

(Commercially available or prepared via deposition-precipitation). -

Solvent: Ethanol (Absolute) or Toluene (for solubility).

Step-by-Step Protocol

| Step | Action | Critical Technical Note |

| 1. Loading | Dissolve 1.0 mmol (251 mg) of 2,2'-dichloroazobenzene in 10 mL Ethanol. Add 25 mg of Au/TiO | Ensure the magnetic stir bar is PTFE-coated and clean of any Pd residues from previous runs. |

| 2. Purging | Seal reactor. Purge with N | Safety: Removes O |

| 3. Reaction | Pressurize to 6 bar H | High stirring speed is required to eliminate gas-liquid mass transfer limitations. |

| 4. Monitoring | Run for 4–6 hours. Monitor pressure drop.[1] | Reaction is complete when H |

| 5.[1] Workup | Cool to RT. Vent H | The catalyst can often be recycled. Wash the pad with fresh ethanol. |

| 6. Isolation | Evaporate solvent under reduced pressure. | Product usually crystallizes directly; recrystallize from hexane if needed. |

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Bench-scale synthesis without high-pressure equipment. Mechanism: Hydrazine acts as the H-donor.[2] Raney Nickel is used, but selectivity is controlled by temperature and additives .

Safety Warning

-

Hydrazine Hydrate (

): Highly toxic, carcinogenic, and unstable. Handle in a fume hood. -

Raney Nickel: Pyrophoric when dry. Keep under water/solvent at all times.

Step-by-Step Protocol

-

Preparation: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel, place:

-

2.0 mmol 2,2'-dichloroazobenzene .

-

20 mL Methanol.

-

Catalyst: Raney Nickel (approx. 100 mg slurry, washed with methanol).

-

Additive: 10 mg Thiourea (Optional: poisons highly active sites to prevent dechlorination).

-

-

Activation: Heat the mixture to 50°C.

-

Addition: Dropwise add Hydrazine Hydrate (10 mmol, 5 equiv) over 20 minutes.

-

Observation: Nitrogen gas evolution will be observed.

-

-

Reflux: Increase temperature to reflux (65°C) for 2 hours.

-

Endpoint: The red/orange color of the azo compound should fade to colorless/pale yellow.

-

-

Quench: Cool to RT. Filter Raney Nickel carefully (keep wet!).

-

Extraction: Dilute filtrate with water, extract with Ethyl Acetate, dry over MgSO

.

Analytical Validation & Quality Control

To ensure the protocol worked, you must validate the integrity of the C-Cl bond.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

-

Gradient: 50% B to 90% B over 10 mins.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

Interpretation Table

| Compound | Approx.[2][3][4][5][6][7][8][9][10] RT (min) | Mass Spec (m/z) | Key Identifier |

| 2,2'-Dichloroaniline (Product) | 4.2 | 161/163 (M+) | Characteristic 3:1 isotope pattern (Cl). |

| 2,2'-Dichlorohydrazobenzene | 6.5 | 252 (M+) | Intermediate. Indicates incomplete reaction. |

| 2,2'-Dichloroazobenzene (SM) | 8.1 | 250 (M+) | Starting Material. |

| 2-Chloroaniline | 3.1 | 127 (M+) | FAILURE FLAG: Dechlorination occurred. |

| Aniline | 2.5 | 93 (M+) | CRITICAL FAILURE: Total dehalogenation. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting "Self-Validation"

-

Issue: Product is purple/red.

-

Cause: Incomplete reduction of the azo bond.

-

Fix: Increase reaction time or H

pressure. Do not increase temperature (risks dechlorination).

-

-

Issue: Yield is high, but melting point is low (e.g., <45°C for aniline).

-

Cause: Presence of dechlorinated byproducts (Aniline MP: -6°C).

-

Fix: Switch to Au/TiO

or add 1 mol% Diphenylsulfide to Pt/C to poison high-energy sites.

-

References

-

Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Link

- Foundational text on using Gold for chemoselective reduction avoiding dehalogen

-

Blaser, H. U. (2002). The selective hydrogenation of functionalized nitroarenes: an update. Advanced Synthesis & Catalysis, 344(1), 17-31. Link

- Review of industrial protocols for chlorin

-

Zhang, Y., et al. (2012).[9] An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.[9] Journal of the American Chemical Society, 134(42), 17592–17598. Link[9]

- Demonstrates the specific utility of Au/TiO2 in preserving sensitive functionalities.

-

Pietrowski, M. (2006). Chemoselective hydrogenation of halonitrobenzenes over platinum catalysts supported on activated carbon. Journal of Molecular Catalysis A: Chemical, 249(1-2), 233-239. Link

- Discusses the competition between reduction and dehalogen

Sources

- 1. Process for preparing 2,2'-dichloro-hydrazobenzene - Eureka | Patsnap [eureka.patsnap.com]

- 2. Visible-light-promoted oxidative dehydrogenation of hydrazobenzenes and transfer hydrogenation of azobenzenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. carlroth.com [carlroth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US4217307A - Process for the preparation of 2,2'-dichloro-hydrazobenzene - Google Patents [patents.google.com]

- 9. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 10. escholarship.org [escholarship.org]

Application Note: 1,2-Bis(2-chlorophenyl)hydrazine as a Latent Pro-Monomer in High-Performance Polymer Synthesis

[1]

Executive Summary

In the landscape of high-performance polymer chemistry, 1,2-Bis(2-chlorophenyl)hydrazine (CAS: 782-74-1) occupies a critical niche as a latent pro-monomer .[1] While it possesses limited utility as a direct additive, its value lies in its acid-labile nature, which allows for the in situ or process-controlled generation of 3,3'-Dichlorobenzidine (DCB) via the benzidine rearrangement.[1]

This application note details the technical workflow for converting this hydrazine derivative into its active diamine form for use as a chain extender in polyurethane elastomers and a building block for semi-conductive or high-modulus polyamides .[1] By controlling the rearrangement kinetics, researchers can generate high-purity monomer stocks essential for curing prepolymers (e.g., TDI-based systems) requiring high thermal stability and abrasion resistance.[1]

Mechanistic Grounding: The Benzidine Rearrangement[1][2][3][4][5][6]

The utility of 1,2-Bis(2-chlorophenyl)hydrazine is predicated on the [5,5]-sigmatropic rearrangement .[1] Unlike simple aliphatic hydrazines used as reducing agents, this aromatic hydrazine undergoes a specific intramolecular rearrangement under acidic conditions.

The "Activation" Pathway

The hydrazine bond (N-N) is the "trigger." Upon protonation, the molecule rearranges to break the N-N bond and form a C-C bond between the 4 and 4' positions of the phenyl rings.[1]

-

Why this matters for polymers: The resulting 3,3'-dichlorobenzidine is a rigid, aromatic diamine.[1] When reacted with diisocyanates, the chlorine substituents at the 3,3' positions provide steric hindrance . This slows the reaction rate compared to unsubstituted benzidine, allowing for longer "pot life" and better control during the casting of large polyurethane parts.

Visualization: Activation Workflow

The following diagram illustrates the critical activation step from the hydrazine precursor to the active polymerizing agent.

Figure 1: The acid-catalyzed activation pathway converting the hydrazine precursor into the active diamine monomer for polymerization.[1]

Protocol A: Controlled Activation (Monomer Synthesis)

Objective: Convert 1,2-Bis(2-chlorophenyl)hydrazine to high-purity 3,3'-dichlorobenzidine dihydrochloride for use as a polymer curing agent. Safety Warning: Both the hydrazine and the product are potential carcinogens. All operations must occur in a glovebox or high-efficiency fume hood.[1]

Materials

-

Precursor: 1,2-Bis(2-chlorophenyl)hydrazine (Recrystallized, >98% purity).[1]

-

Solvent: Toluene or Xylene (for phase transfer variants) or Water (for direct acid slurry).

-

Catalyst: Hydrochloric acid (30-35%).[1]

-

Neutralizer: Sodium Hydroxide (20% aq).

Step-by-Step Methodology

-

Slurry Preparation:

-

Acid Catalysis (The Rearrangement):

-

Cool the slurry to 0–5°C . Temperature control is vital to prevent disproportionation side reactions (azo formation).

-

Slowly add concentrated HCl (2.5 molar equivalents).

-

Critical Step: Allow the temperature to rise slowly to 20–30°C over 2 hours, then heat to 50–60°C for 1 hour to drive the reaction to completion.

-

Validation: The suspension will change color and texture as the hydrazine converts to the insoluble dihydrochloride salt of DCB.[1]

-

-

Purification (Removal of Azo Impurities):

-

Filter the crystalline precipitate.

-

Wash the cake with dilute HCl to remove unreacted hydrazine.

-

Optional Recrystallization: Dissolve in hot water, treat with activated carbon, and cool to recrystallize.[1]

-

-

Free Base Generation (For Polyurethane Use):

Protocol B: Application in Polyurethane Elastomer Curing

Context: The converted monomer (DCB) is chemically analogous to MOCA (4,4'-Methylenebis(2-chloroaniline)).[1] It is used to cure TDI-based prepolymers for high-hardness industrial rollers and wheels.[1]

Formulation Data Table

| Component | Function | Typical Loading (phr) | Role in Network |

| TDI-Polyether Prepolymer | Resin Base | 100 | Provides soft segments (elasticity).[1] |

| Activated DCB | Chain Extender | 11.5 - 12.5 | Hard segment; provides rigidity and heat resistance.[1] |

| Plasticizer (Optional) | Viscosity Mod | 0 - 5 | Improves flow during casting.[1] |

(phr = parts per hundred resin)

Curing Workflow

-

Prepolymer Preparation:

-

Heat the TDI-prepolymer (NCO content ~4.0-5.0%) to 80°C .[1]

-

Degas under vacuum (<5 mmHg) for 30 minutes to remove trapped air.

-

-

Monomer Melting:

-

Melt the purified DCB (Melting point ~132°C).

-

Caution: Do not overheat (>140°C) to prevent oxidation.

-

-

Mixing (The "Pot Life" Window):

-

Add the molten DCB to the degassed prepolymer.

-

Mix vigorously for 45–60 seconds.

-

Observation: The mixture will remain pourable for approx. 3–5 minutes (pot life). The chlorine atoms on the DCB ring sterically hinder the amine-isocyanate reaction, extending pot life compared to non-chlorinated amines.[1]

-

-

Casting and Post-Cure:

-

Pour into pre-heated molds (100°C).

-

Green Strength Cure: 1 hour at 100°C.

-

Post-Cure: 16 hours at 100°C to maximize crosslink density.

-

Polymerization Logic Diagram

Figure 2: Workflow for utilizing the hydrazine-derived monomer in polyurethane elastomer synthesis.

Scientific Integrity & Troubleshooting

Why Start with the Hydrazine?

While DCB can be purchased directly, starting with 1,2-Bis(2-chlorophenyl)hydrazine allows for custom derivatization .[1]

-

Isotope Labeling: Researchers studying polymer degradation often synthesize 15N-labeled hydrazines to track nitrogen fate in the final polyurethane network.[1]

-

Purity Control: Fresh rearrangement prevents the accumulation of oxidation products (azobenzenes) common in stored amine stocks, which can weaken the polymer matrix.

Self-Validating the Protocol[1]

-

Color Check: If the rearrangement (Protocol A) turns bright orange/red, azo-compounds have formed due to oxidation or insufficient acid.[1] The reaction must be discarded or heavily purified.

-

Stoichiometry Check: In Protocol B, if the cured elastomer is "cheesy" or weak, the stoichiometry was likely off. Calculate the amine equivalent weight carefully: Eq. Wt. = MW (253.13) / 2 = 126.5.[1]

References

-

Benzidine Rearrangement Mechanism

-

Synthesis of 3,3'-Dichlorobenzidine

-

Polyurethane Curing Agents

-

Chemical Safety & Properties

- Title: 1,2-Bis(2-chlorophenyl)hydrazine Compound Summary.

- Source: PubChem (NIH).

-

URL:[Link]

-

Polyurethane Prepolymer Chemistry

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Polar Hydrazine Compounds

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Improving Peak Shape & Retention for Polar Hydrazines

Introduction: The "Sticky" Science of Hydrazines

Hydrazine (

-

High Polarity: They refuse to retain on standard C18 columns, often eluting in the void volume (

). -

Basic Nature: They act as strong Lewis bases, interacting aggressively with residual silanols on silica columns, causing severe peak tailing.

-